molecular formula C17H15ClFN3O3S B14920156 4-(3-chloro-4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(3-chloro-4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14920156
M. Wt: 395.8 g/mol
InChI Key: OYSOXXVZFJUOHG-UHFFFAOYSA-N
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Description

4-(3-chloro-4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution reactions:

    Thiol group introduction: The thiol group can be introduced by reacting the triazole intermediate with thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenated precursors, organometallic reagents, and catalysts like palladium or copper can facilitate substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids, or sulfoxides.

    Reduction: Modified triazole derivatives or reduced aromatic rings.

    Substitution: Various substituted triazole derivatives with different functional groups.

Scientific Research Applications

4-(3-chloro-4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound may be used as a fungicide or pesticide due to its biological activity.

    Materials Science: It can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, leading to its antimicrobial or anticancer effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(3-chloro-4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific combination of its substituents, which may confer distinct biological activities and chemical properties. The presence of both chloro and fluoro groups on the phenyl ring, along with the trimethoxyphenyl group, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H15ClFN3O3S

Molecular Weight

395.8 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClFN3O3S/c1-23-13-6-9(7-14(24-2)15(13)25-3)16-20-21-17(26)22(16)10-4-5-12(19)11(18)8-10/h4-8H,1-3H3,(H,21,26)

InChI Key

OYSOXXVZFJUOHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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